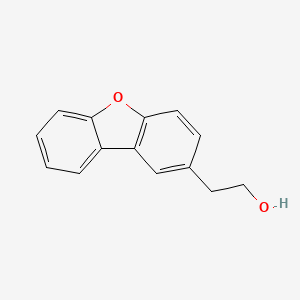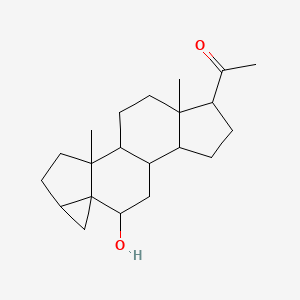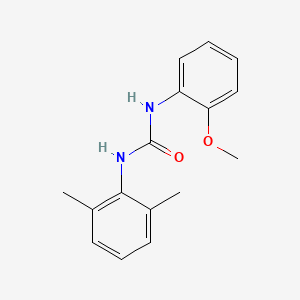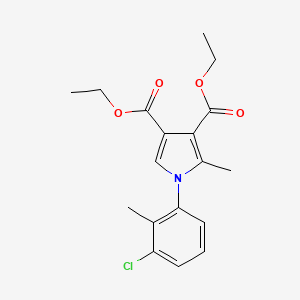
Dibenzofuran-2-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran-2-ethanol is an organic compound that belongs to the class of benzofuran derivatives. . This compound, specifically, is characterized by the presence of a hydroxyl group attached to the second carbon of the dibenzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing dibenzofurans is through the cyclization of diarylether derivatives . This process often involves the use of palladium or copper catalysis to form the C–O bond of the furan ring .
Industrial Production Methods
Industrial production of dibenzofuran-2-ethanol may involve similar synthetic routes but on a larger scale. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-2-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dibenzofuran-2-ethane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of dibenzofuran-2-one.
Reduction: Formation of dibenzofuran-2-ethane.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Dibenzofuran-2-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of dibenzofuran-2-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Lacks the additional benzene ring and hydroxyl group.
Dibenzofuran: Lacks the hydroxyl group at the second carbon.
Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness
Dibenzofuran-2-ethanol is unique due to the presence of both the dibenzofuran ring system and the hydroxyl group at the second carbon. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-dibenzofuran-2-ylethanol |
InChI |
InChI=1S/C14H12O2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9,15H,7-8H2 |
InChI Key |
WPZHNNYFWNCMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)




![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)




